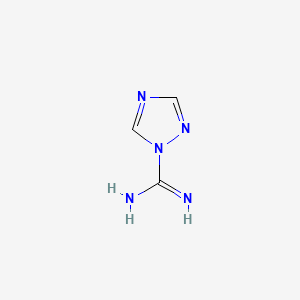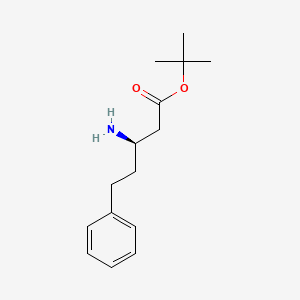
2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate, while not directly studied in the provided papers, appears to be structurally related to a class of compounds that have been investigated for their biological distribution and effects in warm-blooded animals, as well as their synthesis and antitumor activity. The papers provided focus on compounds with similar functional groups and molecular fragments, such as the 2-(dimethylamino)ethyl moiety and phenyl acetate structures, which are relevant to understanding the broader class of compounds to which 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate belongs.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including condensation, cyclisation, and reduction processes. For instance, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensing ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by a reduction step . This suggests that the synthesis of 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate could similarly involve strategic functional group interconversions and protective group strategies.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by aromatic systems, heteroatoms, and various substituents that influence their physical and chemical properties. The crystal structure of a related compound was determined, which provides insights into the molecular conformation and potential intermolecular interactions that could be relevant for 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological activity. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride involved reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . These reactions are indicative of the types of chemical transformations that might be applicable to the synthesis and functionalization of 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of aromatic rings, heteroatoms, and various functional groups can affect properties such as solubility, stability, and reactivity. The papers do not provide direct data on the physical and chemical properties of 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate, but the methods used for the analysis of related compounds, such as chromatography and spectrophotometry, are indicative of the analytical techniques that could be employed to study these properties .
Relevant Case Studies
The provided papers include case studies on the distribution of related compounds in warm-blooded animals following intravenous and intra-gastric administration . These studies are relevant as they provide insights into how structural variations in these compounds can affect their distribution and metabolism in biological systems. The antitumor activity of a related compound against cancer cell lines also provides a case study on the potential therapeutic applications of these compounds . Additionally, the effects on learning and memory in mice of another related compound suggest potential neurological applications . These case studies are valuable for understanding the biological implications of the compound of interest.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies on organophosphorus compounds have shown that unsubstituted and monosubstituted oxo esters, similar in structure to 2-Oxo-2-(phenethylamino)ethyl 2-(2-methoxyphenyl)acetate, react with specific reagents to produce derivatives like 3H-1,2-dithiole-3-thiones (Pedersen & Lawesson, 1974).
Research on oxazolene derivatives, related to the chemical structure of interest, has demonstrated the potential to synthesize various pyran-2-ones, indicating diverse synthetic applications (Kočevar et al., 1992).
Ethyl 2-arylamino-2-oxo-acetates have been used to synthesize compounds like dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, demonstrating the versatility of oxo-acetates in chemical syntheses (Yavari et al., 2002).
Applications in Pharmacology and Biochemistry
A study synthesizing 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (a compound with a similar structure) showed effects on learning and memory in mice, indicating potential pharmacological applications (Jiang Jing-ai, 2006).
OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in synthesizing α-ketoamide derivatives, highlighting its role in developing novel compounds with potential biological activities (El‐Faham et al., 2013).
Crystallography and Molecular Structure Analysis
- Crystal structure analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into molecular interactions and stability, essential for understanding the properties of similar compounds (Filali Baba et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-10-6-5-9-16(17)13-19(22)24-14-18(21)20-12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJVUDDWRLJDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3005210.png)
![N-[(4-Methoxy-3,5-dimethylpyridin-2-YL)methyl]-N-methylprop-2-enamide](/img/structure/B3005211.png)
![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3005214.png)
![2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride](/img/structure/B3005220.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005221.png)
![N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride](/img/structure/B3005222.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3005227.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)
![3,4-Dihydro-1H-isochromen-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3005230.png)
![3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3005231.png)